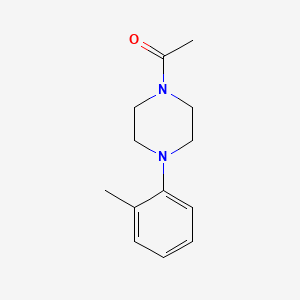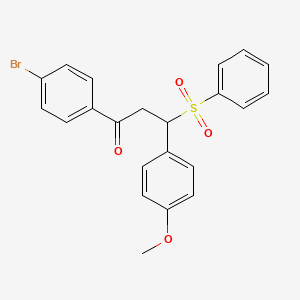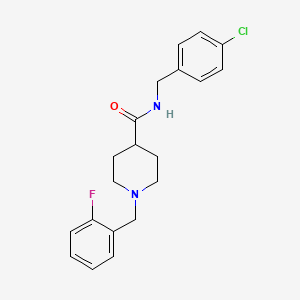
Piperazine, 1-acetyl-4-o-tolyl-
Overview
Description
Piperazine, 1-acetyl-4-o-tolyl-, also known as 1-acetyl-4-(2-methylphenyl)piperazine, is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an acetyl group and an o-tolyl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-acetyl-4-o-tolyl-piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic hydrogenation of nitro compounds or nitriles can yield piperazine derivatives. Additionally, the ring-opening reactions of aziridines with N-nucleophiles are employed in industrial settings to produce piperazine compounds .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-acetyl-4-o-tolyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of piperazine derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Piperazine, 1-acetyl-4-o-tolyl-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Piperazine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Piperazine derivatives are used in the production of surfactants, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of piperazine, 1-acetyl-4-o-tolyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms. This makes them effective anthelmintic agents . Additionally, piperazine compounds can modulate other receptors and enzymes, contributing to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-(m-tolyl)piperazine
- 1-Acetyl-4-(p-tolyl)piperazine
- 1-Acetyl-4-phenylpiperazine
Uniqueness
Piperazine, 1-acetyl-4-o-tolyl-, is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its isomers .
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-5-3-4-6-13(11)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTQRFMTDYRGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144447 | |
| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-77-3 | |
| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-acetyl-4-o-tolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
![2-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5191718.png)

![2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5191730.png)
![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B5191737.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5191742.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5191749.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)
![[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride](/img/structure/B5191783.png)
![methyl [2-methoxy-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-(prop-2-en-1-yl)phenoxy]acetate](/img/structure/B5191809.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
